molecular formula C12H12BrNO B1437881 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one CAS No. 1217862-43-5

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1437881
CAS No.: 1217862-43-5
M. Wt: 266.13 g/mol
InChI Key: ZPRRRRKVJNWYHK-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12BrNO It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 3-bromoaniline with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Bromophenyl)amino]cyclohex-2-en-1-one: Similar structure but with the bromine atom in a different position.

    3-[(3-Chlorophenyl)amino]cyclohex-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    3-[(3-Methylphenyl)amino]cyclohex-2-en-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(3-bromoanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRRRRKVJNWYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261328
Record name 3-[(3-Bromophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-43-5
Record name 3-[(3-Bromophenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Bromophenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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